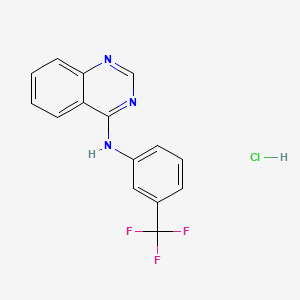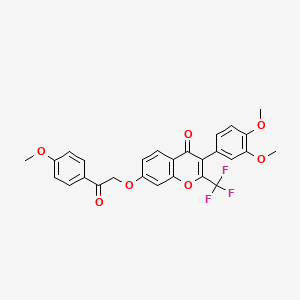
Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a quinazoline ring and a trifluoromethyl group attached to a phenyl ring. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine typically involves the reaction of quinazoline derivatives with trifluoromethyl-substituted anilines. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to its dihydroquinazoline form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-3-(2-(1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl-N-(3-(trifluoromethyl)phenyl)benzamides
- N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)
Uniqueness
Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine is unique due to its specific structural features, such as the trifluoromethyl group, which enhances its metabolic stability and bioavailability. Additionally, its ability to selectively inhibit certain receptor tyrosine kinases sets it apart from other similar compounds, making it a valuable candidate for targeted therapies .
Properties
Molecular Formula |
C15H11ClF3N3 |
|---|---|
Molecular Weight |
325.71 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C15H10F3N3.ClH/c16-15(17,18)10-4-3-5-11(8-10)21-14-12-6-1-2-7-13(12)19-9-20-14;/h1-9H,(H,19,20,21);1H |
InChI Key |
HRBLUGZRNSNMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenoxy)-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12212808.png)
![7-Hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12212809.png)
![3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12212823.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12212842.png)
![(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12212846.png)
![4-[(3-Methylbutanoyl)amino]benzoic acid](/img/structure/B12212850.png)
![N-[(2Z)-3-pentyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12212851.png)

![7-methyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B12212861.png)
![ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate](/img/structure/B12212863.png)
![5-chloro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B12212872.png)

![(5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12212889.png)
![6-(2,6-dimethylmorpholino)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12212890.png)
